Benzo(a)pyrene diol epoxide

Description

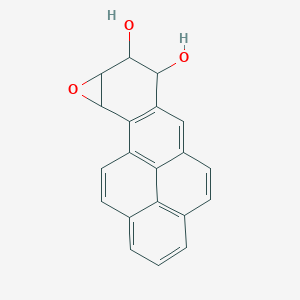

Benzo[a]pyrene diol epoxide I is an epoxide. It has a role as an intercalator. It derives from a hydride of a benzo[a]pyrene.

7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno (3,4-b)oxirene-7,8-diol. A benzopyrene derivative with carcinogenic and mutagenic activity.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEPMTIXHXSFOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036779 |

Source

|

| Record name | Benzo(a)pyrene diolepoxide 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55097-80-8, 58917-67-2 |

Source

|

| Record name | Benzo[a]pyrene-7,8-dihydrodiol 9,10-epoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55097-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene 9,10-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055097808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene diolepoxide 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Contextual Background of Polycyclic Aromatic Hydrocarbon Carcinogenesis Research

The study of how polycyclic aromatic hydrocarbons (PAHs) cause cancer has a long history, dating back to the 18th century. ebsco.comworldscientific.comwikipedia.org In 1775, Sir Percivall Pott made a groundbreaking observation linking the high incidence of scrotal cancer in chimney sweeps to their constant exposure to soot. ebsco.comworldscientific.comwikipedia.org This was one of the first documented connections between environmental exposure and cancer. Later, in 1915, it was demonstrated that applying coal tar to rabbit ears could induce tumors. ebsco.com A significant breakthrough occurred in 1933 when benzo(a)pyrene, a specific PAH isolated from coal tar, was shown to cause skin cancer in mice. ebsco.com

PAHs are a large group of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are formed from the incomplete combustion of organic materials like coal, oil, gas, wood, and tobacco. ebsco.comwikipedia.orgwikipedia.orgmdpi.comnih.gov As a result, they are ubiquitous environmental contaminants found in vehicle exhaust, industrial emissions, and even in some foods, particularly those that are grilled or smoked. ebsco.comwikipedia.orgmdpi.com

The central dogma of PAH carcinogenesis research is that these compounds are not directly carcinogenic. Instead, they require metabolic activation within the body to be converted into reactive intermediates that can damage cellular macromolecules like DNA. worldscientific.comnih.gov This metabolic activation process is a key area of investigation, as it explains how a relatively inert environmental compound can become a potent cancer-causing agent.

Significance of Benzo a Pyrene Diol Epoxide As a Key Metabolite in Carcinogenesis Studies

Benzo(a)pyrene (B[a]P) is considered a procarcinogen, meaning its cancer-causing potential is dependent on its metabolic conversion to other compounds. wikipedia.org The metabolic activation of B[a]P is a multi-step enzymatic process that culminates in the formation of benzo(a)pyrene diol epoxide (BPDE). wikipedia.orgmdpi.com This process involves a sequence of reactions catalyzed by cytochrome P450 enzymes and epoxide hydrolase. wikipedia.orgmdpi.comnih.gov

The journey from B[a]P to its ultimate carcinogenic form, BPDE, involves several key steps:

Oxidation: B[a]P is first oxidized by cytochrome P450 1A1 (CYP1A1) to form B[a]P-7,8-epoxide. wikipedia.org

Hydration: Epoxide hydrolase then converts the epoxide into (-)-benzo[a]pyrene-7,8-dihydrodiol. wikipedia.org

Second Oxidation: This dihydrodiol is then re-oxidized by CYP1A1 to produce (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). wikipedia.org

It is this final product, BPDE, that is widely recognized as the ultimate carcinogen derived from benzo(a)pyrene. mdpi.comnih.gov The significance of BPDE lies in its high reactivity and its ability to form covalent bonds with DNA, creating what are known as DNA adducts. wikipedia.orgmdpi.comacs.org These adducts, if not properly repaired by the cell's machinery, can lead to mutations during DNA replication. mdpi.com

The formation of BPDE-DNA adducts is a critical initiating event in the carcinogenic process. pnas.org These adducts can distort the normal structure of the DNA double helix. wikipedia.orgwikipedia.org Specifically, BPDE has been shown to bind to the N2 position of guanine (B1146940) and the N6 amino group of adenine (B156593), which are key bases in the genetic code. acs.orgwikipedia.org The formation of these adducts can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that control cell growth and division. aacrjournals.org

Overview of Major Academic Research Domains Involving Benzo a Pyrene Diol Epoxide

Biotransformation of Benzo(a)pyrene to Benzo(a)pyrene Diol Epoxide

The conversion of the procarcinogen benzo(a)pyrene (B[a]P) into its ultimate carcinogenic form, this compound (BPDE), is a multi-step metabolic process. This bioactivation is catalyzed by a sequence of specific enzymes that transform the chemically inert B[a]P into a highly reactive electrophile. The pathway involves an initial epoxidation, followed by hydration, and a subsequent epoxidation. nih.govnih.govnih.gov

Role of Cytochrome P450 Enzymes (CYP1A1, CYP1A2, CYP1B1)

The initial and final oxidation steps in the metabolic activation of benzo(a)pyrene are primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov The major CYPs involved in this process are CYP1A1, CYP1A2, and CYP1B1. nih.gov These enzymes introduce an oxygen atom into the B[a]P molecule. CYP1A1 and CYP1B1 are considered the principal enzymes in the bioactivation of B[a]P. mdpi.comoup.com Studies using recombinant human enzymes have shown that CYP1A1 and CYP1B1 are the most active in oxidizing B[a]P to its intermediates. acs.orgnih.gov

The first step of activation is the P450-mediated oxidation of B[a]P at the 7,8-position to form B[a]P-7,8-epoxide. nih.govoup.com While both CYP1A1 and CYP1B1 catalyze this reaction, research indicates that CYP1B1 can be particularly efficient in this initial epoxidation. acs.org Following the intermediate hydrolysis step, these same P450 enzymes catalyze the second epoxidation. Specifically, CYP1A1 and CYP1B1 metabolize the resulting benzo(a)pyrene-7,8-dihydrodiol (B[a]P-7,8-diol) to the ultimate genotoxic benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govoup.comnih.gov While CYP1A1 generally shows the highest total metabolism of B[a]P, CYP1B1 may also significantly contribute to B[a]P and B[a]P-7,8-diol metabolism. nih.govresearchgate.net The role of CYP1A2 in this specific pathway is comparatively minor, with studies showing its rate of forming the key 7,8-diol metabolite to be undetectable or much lower than that of CYP1A1 and CYP1B1. nih.govresearchgate.net

Function of Epoxide Hydrolase in Dihydrodiol Formation

Following the initial epoxidation of benzo(a)pyrene by CYP enzymes, microsomal epoxide hydrolase (mEH) plays a crucial role. nih.gov This enzyme catalyzes the hydrolysis of the newly formed, and highly reactive, B[a]P-7,8-epoxide. nih.govnumberanalytics.com The function of epoxide hydrolase is to add a water molecule across the epoxide ring, converting it into the less reactive and more water-soluble benzo(a)pyrene-7,8-dihydrodiol (specifically, the trans-7,8-dihydrodiol). nih.govacs.orgnumberanalytics.com This conversion is a critical intermediate step, as the resulting dihydrodiol is the substrate for the second oxidation reaction that forms the ultimate carcinogenic diol epoxide. nih.govnih.gov The inclusion of epoxide hydrolase in in-vitro experiments markedly increases the formation of diol products from B[a]P metabolism. oup.comacs.org

Sequential Enzymatic Oxidation and Hydrolysis Steps

The metabolic activation of benzo(a)pyrene to its diol epoxide derivative is a defined, sequential process involving distinct enzymatic reactions. nih.gov

The sequence is as follows:

First Oxidation: Cytochrome P450 enzymes, primarily CYP1A1 and CYP1B1, catalyze the initial epoxidation of the benzo(a)pyrene molecule at the 7,8-double bond, forming benzo(a)pyrene-7,8-oxide. nih.govnih.gov

Hydrolysis: The enzyme epoxide hydrolase then hydrates the benzo(a)pyrene-7,8-oxide. nih.govnih.gov This reaction opens the epoxide ring and results in the formation of trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene (benzo(a)pyrene-7,8-diol). acs.org

Second Oxidation: The benzo(a)pyrene-7,8-diol (B196081) intermediate undergoes a second epoxidation, again catalyzed by CYP1A1 or CYP1B1. nih.govacs.org This oxidation occurs at the 9,10-double bond of the dihydrodiol, leading to the final product: benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govnih.govnih.gov

This three-step enzymatic pathway transforms the relatively inert parent compound into a highly reactive diol epoxide capable of forming covalent bonds with cellular macromolecules. nih.gov

Table 1: Enzymes in Benzo(a)pyrene Metabolic Activation

| Enzyme | Class | Role in BPDE Formation | Substrate(s) | Product(s) |

|---|---|---|---|---|

| CYP1A1 | Cytochrome P450 | Catalyzes the initial and second epoxidation steps. nih.govnih.gov | Benzo(a)pyrene, Benzo(a)pyrene-7,8-dihydrodiol | Benzo(a)pyrene-7,8-epoxide, this compound |

| CYP1A2 | Cytochrome P450 | Minor role; much lower activity than CYP1A1 and CYP1B1 in this pathway. nih.gov | Benzo(a)pyrene | Benzo(a)pyrene metabolites |

| CYP1B1 | Cytochrome P450 | Key enzyme in the initial and second epoxidation steps. acs.orgnih.gov | Benzo(a)pyrene, Benzo(a)pyrene-7,8-dihydrodiol | Benzo(a)pyrene-7,8-epoxide, this compound |

| Epoxide Hydrolase (mEH) | Hydrolase | Catalyzes the hydrolysis of the initial epoxide. nih.govnumberanalytics.com | Benzo(a)pyrene-7,8-epoxide | trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene |

Formation of Stereoisomeric Benzo(a)pyrene Diol Epoxides

The enzymatic reactions that produce this compound are stereospecific and stereoselective, resulting in the formation of several different stereoisomers. nih.gov These isomers have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. The stereochemistry of the BPDE molecule is a critical determinant of its biological activity.

Anti- and Syn-Diastereomers

Metabolism of benzo(a)pyrene-7,8-diol results in the formation of two diastereomers of BPDE: the anti-diastereomer and the syn-diastereomer. acs.orgacs.org These isomers differ based on the relative position of the epoxide oxygen with respect to the hydroxyl group at the 7-position of the saturated ring.

In anti-BPDE , the epoxide oxygen is on the opposite face of the ring from the benzylic 7-hydroxyl group. acs.org

In syn-BPDE , the epoxide oxygen is on the same face of the ring as the benzylic 7-hydroxyl group. acs.org

Of the two, the anti-BPDE isomer is generally found to be more mutagenic and carcinogenic in animal and human cell experiments. acs.orgnih.gov The formation of anti-BPDE is favored by P450 1A1 and 1B1. acs.org Studies have shown that after exposure to B[a]P, the major DNA adducts formed are derived from the anti-diastereomer. oup.com

(+)- and (-)-Enantiomeric Forms and Optical Activity

Both the anti- and syn-diastereomers of BPDE are chiral and can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. researchgate.netresearchgate.net These are designated as (+) and (-) based on their ability to rotate the plane of polarized light. This results in a total of four possible stereoisomers: (+)-anti-BPDE, (-)-anti-BPDE, (+)-syn-BPDE, and (-)-syn-BPDE. researchgate.netresearchgate.net

The metabolic pathway is highly stereoselective. The initial oxidation of B[a]P and subsequent hydration by epoxide hydratase produces an optically pure (-)-trans-7,8-diol. nih.gov The further stereoselective oxygenation of this specific enantiomer by P450 enzymes leads predominantly to the formation of the (+)-anti-BPDE enantiomer. pnas.org This particular isomer, (+)-anti-BPDE, is widely considered to be the most mutagenic and carcinogenic form in mammalian systems. oup.comacs.org The differences in biological activity between the enantiomers are thought to arise from differences in their spatial orientation when they interact with and bind to DNA. oup.comtandfonline.com

Table 2: Stereoisomers of this compound (BPDE)

| Isomer Class | Specific Isomer | Description | Key Characteristic |

|---|---|---|---|

| Diastereomer | anti-BPDE | Epoxide oxygen is trans to the C7 hydroxyl group. acs.org | Generally more mutagenic and carcinogenic than the syn-isomer. acs.org |

| Diastereomer | syn-BPDE | Epoxide oxygen is cis to the C7 hydroxyl group. acs.org | Less tumorigenic than the anti-isomer. nih.gov |

| Enantiomer | (+)-anti-BPDE | The (+) enantiomer of the anti-diastereomer. | Considered the ultimate carcinogenic metabolite of benzo(a)pyrene. oup.comacs.org |

| Enantiomer | (-)-anti-BPDE | The (-) enantiomer of the anti-diastereomer. | Less mutagenic in mammalian cells than the (+) enantiomer. oup.com |

| Enantiomer | (+)-syn-BPDE | The (+) enantiomer of the syn-diastereomer. | Exhibits low mutagenic activity in mammalian cells. acs.org |

| Enantiomer | (-)-syn-BPDE | The (-) enantiomer of the syn-diastereomer. | Exhibits low mutagenic activity in mammalian cells. acs.org |

Genotoxicity and Mutagenesis Induced by Benzo a Pyrene Diol Epoxide

Induction of DNA Damage Events in Experimental Systems

The interaction of BPDE with DNA initiates a cascade of cellular responses to the damage, which can manifest as strand breaks, exchanges between chromatids, and the formation of micronuclei. These events are well-documented in a variety of research models, from isolated cells to whole organisms.

DNA Strand Breaks

BPDE has been shown to induce DNA strand breaks in a concentration-dependent manner in human cell lines. nih.gov For instance, studies using the Comet assay on the human prostate carcinoma cell line DU145 demonstrated a significant increase in DNA strand breaks following exposure to BPDE. nih.gov In fact, plasmid DNA that has been adducted with BPDE is more susceptible to single-strand breaks induced by UV radiation than DNA without these adducts. researchgate.netoup.com This suggests that the presence of BPDE adducts can sensitize the DNA to other damaging agents. The formation of these breaks is a critical early event in the genotoxic process, triggering cellular repair mechanisms and, if not properly repaired, leading to more severe chromosomal damage. scielo.br

Sister Chromatid Exchange and Chromosomal Aberrations

Exposure to BPDE is associated with a significant increase in sister chromatid exchanges (SCEs) and chromosomal aberrations in cultured human lymphocytes. umontreal.canih.gov Chromosomal aberrations induced by BPDE are predominantly single chromatid breaks, with fewer instances of isochromatid breaks or exchange figures. researchgate.netunav.edu Studies have shown a higher frequency of BPDE-induced chromosomal aberrations in lung cancer patients compared to healthy controls, suggesting a potential link between sensitivity to BPDE-induced damage and cancer risk. researchgate.netunav.edu The frequency of these aberrations can be influenced by genetic factors, such as polymorphisms in genes like glutathione (B108866) S-transferase M1 (GSTM1), which is involved in the detoxification of carcinogens. umontreal.ca

Micronuclei Formation

Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their formation is a hallmark of chromosomal damage and instability. biosynth.com Experimental evidence demonstrates that BPDE induces the formation of micronuclei in a dose-dependent manner in human cord blood cells. biosynth.com Furthermore, combining BPDE treatment with inhibitors of DNA repair enzymes, such as poly(ADP-ribose) polymerase, can potentiate the frequency of micronuclei formation, highlighting the crucial role of DNA repair in mitigating BPDE-induced genotoxicity. scielo.br A statistically significant association has been observed between BPDE levels and the frequency of erythrocyte micronuclei in humans. oup.com

Mutational Spectrum and Hotspots in Research Models

The DNA damage induced by BPDE, if not accurately repaired, can lead to permanent changes in the DNA sequence, known as mutations. The pattern of these mutations is not random, with specific types of base substitutions and preferential targets within the genome being characteristic of BPDE exposure.

Guanine (B1146940) to Thymine (B56734) Transversions

A hallmark of BPDE-induced mutagenesis is the high frequency of guanine (G) to thymine (T) transversions. plos.orgwikiwand.com This specific mutation is thought to be a molecular signature for mutagens like those found in tobacco smoke. plos.org When BPDE forms an adduct with guanine, it can cause DNA polymerase to misread the guanine as an adenine (B156593) during replication, leading to the insertion of a thymine in the complementary strand. nih.govoup.com Sequencing of the Hprt gene in mouse fibroblasts treated with BPDE revealed that G to T transversions were the most common type of mutation. wikiwand.com This signature mutation has been consistently observed in various experimental systems, solidifying its association with BPDE exposure. researchgate.netaacrjournals.org

Specificity for Tumor Suppressor Genes (e.g., TP53)

The tumor suppressor gene TP53 is a critical target for BPDE-induced mutagenesis. nih.govoup.com This gene plays a pivotal role in regulating the cell cycle and initiating apoptosis in response to DNA damage. aacrjournals.org Mutations in TP53 are found in a large proportion of human cancers. acs.org Research has shown that BPDE specifically induces G to T transversions at certain hotspot codons within the TP53 gene, such as codons 157, 248, and 273. mdpi.complos.orgacs.org These hotspots for BPDE-induced adduct formation correlate with the mutational hotspots observed in lung cancers associated with smoking. mdpi.com The inactivation of the p53 protein through these mutations can disrupt its tumor suppressor functions, contributing to the development of cancer. oup.com

Data Tables

Table 1: BPDE-Induced DNA Damage Events in Experimental Systems

| DNA Damage Event | Experimental System | Key Findings | Reference |

|---|---|---|---|

| DNA Strand Breaks | Human Prostate Carcinoma Cells (DU145) | Concentration-dependent increase in DNA strand breaks. | nih.gov |

| DNA Strand Breaks | Plasmid DNA | BPDE adduction increases susceptibility to UV-induced single strand breaks. | researchgate.netoup.com |

| Sister Chromatid Exchange | Cultured Human Lymphocytes | Increased frequency of SCEs upon BPDE exposure. | umontreal.ca |

| Chromosomal Aberrations | Cultured Human Lymphocytes | Predominantly single chromatid breaks; higher frequency in lung cancer patients. | researchgate.netunav.edu |

| Micronuclei Formation | Human Cord Blood Cells | Dose-dependent increase in micronuclei. | biosynth.com |

Table 2: Mutational Spectrum of Benzo(a)pyrene Diol Epoxide (BPDE)

| Mutation Type | Gene Target | Experimental Model | Key Findings | Reference |

|---|---|---|---|---|

| Guanine to Thymine (G>T) Transversions | Hprt gene | Mouse Fibroblasts | Majority of induced mutations were G>T transversions. | wikiwand.com |

| Guanine to Thymine (G>T) Transversions | p53 gene | Yeast Functional Assay | Predominantly G to T transversions produced by BPDE. | plos.org |

| Guanine to Thymine (G>T) Transversions | TP53 gene | Human Bronchial Epithelial Cells | Hotspot mutations linked to carcinogens in tobacco smoke. | acs.org |

| Specificity for Tumor Suppressor Genes | TP53 gene | Human Fibroblasts | Inactivation of p53 function through mutations. | oup.comaacrjournals.org |

Specificity for Oncogenes (e.g., K-RAS)

The carcinogenic activity of this compound (BPDE) is significantly linked to its ability to form covalent DNA adducts at specific, mutation-prone sites within critical genes, notably oncogenes like K-RAS. nih.gov Research has demonstrated that BPDE does not bind randomly to DNA; instead, it exhibits a preferential affinity for certain nucleotide sequences, leading to the formation of "hotspots" for DNA damage. These hotspots often coincide with codons that are frequently mutated in human cancers. oup.comnih.gov

In the K-RAS proto-oncogene, codons 12 and 14 have been identified as prominent targets for BPDE adduct formation. oup.com The primary adduct formed is at the N² position of guanine (dG), creating a bulky lesion known as a BPDE-dG adduct. nih.govaacrjournals.org Specifically, within the K-RAS gene sequence, the majority of these adducts form at the first guanine base of codon 12 (GGT). nih.gov This targeted damage is highly significant because mutations in K-RAS codon 12 are among the most frequent genetic alterations found in human cancers, particularly in lung adenocarcinomas associated with smoking. nih.govoup.com The presence of BPDE-dG adducts at this specific location often leads to G→T transversion mutations during DNA replication. nih.govmdpi.com This mutational signature is consistent with the types of mutations observed in the K-RAS gene of tumors from smokers, providing a direct mechanistic link between the chemical carcinogen and the resulting oncogenic transformation. nih.govnih.gov

Studies using stable isotope labeling and mass spectrometry have allowed for the quantitative analysis of adduct formation at specific guanines within a K-RAS-derived DNA sequence. The results confirm the nonrandom distribution of BPDE-induced damage, with a clear preference for the guanine in the first position of codon 12.

Table 1: Distribution of N²-BPDE-dG Adducts in a K-ras Gene-Derived DNA Sequence

| Guanine Position in Sequence | Codon | Relative Adduct Formation (%) |

|---|---|---|

| G1 | 10 | 11 |

| G2 | 11 | 16 |

| G3 (GGT) | 12 | 44 |

| G4 (GGT) | 12 | 11 |

| G5 | 13 | 18 |

Data adapted from Zurek et al., 2002. nih.gov The table shows the percentage of total N²-BPDE-dG adducts formed at each of the five guanine positions within the tested K-ras sequence. The highest proportion of adducts (44%) occurred at the first guanine (G3) of codon 12.

This specificity suggests that the primary DNA sequence and potentially higher-order chromatin structure influence the susceptibility of certain genomic sites to attack by BPDE. oup.com The preferential formation of adducts at these critical oncogenic codons, coupled with their mutagenic potential, is a key factor in the genotoxicity of BPDE.

Impact on DNA Replication and Transcription Fidelity

Impairment of DNA Polymerase Activity and DNA Synthesis

The extent of this inhibition can vary between different cell types. nih.gov Studies have shown that treatment with BPDE leads to a dose-dependent decrease in DNA synthesis, as measured by the incorporation of labeled nucleotides like [³H]thymidine. nih.gov For instance, in a comparative study, GM03349 cells (human fibroblasts) showed the highest inhibition of DNA synthesis following BPDE treatment, whereas CCD8-Lu cells (human lung fibroblasts) were the least affected among the tested lines. nih.gov This differential response suggests that cellular factors, potentially related to cell cycle control and DNA damage response pathways, modulate the impact of BPDE adducts on DNA replication. nih.gov The inhibition of DNA synthesis is a direct consequence of the physical impediment that the bulky adduct poses to the DNA polymerase complex as it attempts to move along the DNA template.

Table 2: Inhibition of DNA Synthesis in Various Cell Lines by BPDE

| Cell Line | Description | % Inhibition of DNA Synthesis |

|---|---|---|

| GM03349 | Human Fibroblast | 75 ± 6 |

| JB6 | Mouse Epidermal | 62 ± 5 |

| CCD8-Lu | Human Lung Fibroblast | 45 ± 4 |

Data represents the mean ± S.D. from three experiments, showing inhibition 20 hours after treatment with BPDE. Adapted from Khan et al., 2000. nih.gov

Bypass Mechanisms by Y-Family DNA Polymerases

To overcome the replication block imposed by BPDE-dG adducts, cells employ a specialized group of enzymes known as Y-family DNA polymerases. pnas.org These polymerases perform a process called translesion synthesis (TLS), where they take over from the stalled replicative polymerase to synthesize DNA across the lesion. oup.com Unlike high-fidelity polymerases, Y-family members have more spacious and flexible active sites that can accommodate bulky, distorted DNA adducts. pnas.orgmdpi.com However, this capability often comes at the cost of reduced fidelity.

The roles of different Y-family polymerases in bypassing BPDE adducts are distinct:

DNA Polymerase Kappa (Pol κ): Pol κ is uniquely proficient at bypassing BPDE-dG adducts in an efficient and predominantly error-free manner. oup.compnas.orgnih.gov It preferentially incorporates the correct nucleotide, deoxycytidine (dC), opposite the adducted guanine. oup.com The structural basis for this accuracy lies in Pol κ's large structural gap between its core and "little finger" domains, which can accommodate the bulky BPDE adduct in the minor groove without requiring the damaged base to be flipped out of the DNA helix. pnas.orgmdpi.com This allows the adducted guanine to maintain its normal Watson-Crick pairing ability with the incoming dC. oup.com In vivo studies have confirmed that Pol κ plays a critical role in protecting cells from the mutagenic potential of BPDE. researchgate.netnih.gov

DNA Polymerase Eta (Pol η): In contrast to Pol κ, Pol η is primarily involved in the error-prone bypass of BPDE-dG adducts. nih.gov While it can replicate past the lesion, it frequently misincorporates nucleotides, with a strong tendency to insert deoxyadenosine (B7792050) (dA) opposite the adducted guanine. This misincorporation leads to the characteristic G→T transversions commonly observed in BPDE-induced mutagenesis. nih.gov Studies in pol η-deficient cells have shown a significant decrease in BPDE-induced mutations, confirming its role in mutagenic bypass. nih.govresearchgate.net

DNA Polymerase Iota (Pol ι): Pol ι also exhibits low fidelity when encountering BPDE-adducted bases and contributes to error-prone bypass. nih.gov

The choice of which TLS polymerase is recruited to the stalled replication fork is a critical determinant of the cellular fate, dictating whether the lesion is bypassed accurately, preserving genetic integrity, or bypassed with errors, leading to mutation and potentially cancer initiation.

Table 3: Comparative Bypass of BPDE-dG Adducts by Y-Family Polymerases

| DNA Polymerase | Bypass Efficiency | Fidelity (Predominant Insertion) | Outcome |

|---|---|---|---|

| Pol κ (Kappa) | High | High (Correct dC) | Error-Free Bypass nih.govresearchgate.net |

| Pol η (Eta) | Moderate | Low (Incorrect dA) | Error-Prone / Mutagenic Bypass nih.gov |

| Pol ι (Iota) | Low | Low (Various misincorporations) | Error-Prone / Mutagenic Bypass nih.gov |

This table summarizes the general findings from multiple in vitro and cellular studies. nih.govnih.govresearchgate.net

Cellular Responses to Benzo a Pyrene Diol Epoxide Induced Damage

DNA Repair Pathways

The choice and efficiency of the repair pathway are critical determinants of a cell's fate following BPDE exposure. The principal pathways engaged are NER, which directly removes the bulky adducts, and DSBR, which addresses the more complex damage of strand breaks that can occur when replication forks collapse at the site of an adduct. nih.govbiorxiv.org

Nucleotide Excision Repair is the main pathway for removing bulky, helix-distorting DNA lesions such as BPDE-DNA adducts. nih.govgenesilico.plnih.gov The process involves the recognition of the lesion, excision of a short single-stranded DNA segment containing the adduct, and synthesis of a new DNA strand to fill the gap. nih.gov Human NER can process BPDE-N2-dG adducts, but the efficiency is highly dependent on the local DNA conformation and sequence context. nih.govuzh.ch NER operates through two distinct sub-pathways for damage recognition: Global Genome Repair (GGR) and Transcription-Coupled Repair (TCR). nih.govcore.ac.uk

Global Genome Repair (GGR) is responsible for removing DNA lesions from across the entire genome, including from non-transcribed DNA strands and transcriptionally silent regions. core.ac.uknih.gov The initiation of GGR for BPDE adducts typically involves the XPC-HR23B protein complex, which recognizes the helical distortion caused by the bulky adduct. core.ac.uk

| Cell Line Status | Overall Genome Repair Capacity | Repair of Non-Transcribed Strand (NTS) | Key Finding | Reference |

|---|---|---|---|---|

| p53-Wild Type (p53-WT) | Proficient | Efficient | Wild-type p53 is required for efficient GGR of BPDE adducts. | aacrjournals.org |

| p53-Mutant (p53-Mut) | Deficient | Decreased | Mutant p53 abrogates efficient GGR, leading to increased carcinogen sensitivity. | aacrjournals.org |

| p53-Null (p53-Null) | Deficient | Decreased | Absence of p53 impairs GGR and enhances cytotoxicity of BPDE. | aacrjournals.org |

| HPV-16E6 Transformed (p53 degraded) | Significantly Reduced | Reduced | Targeted degradation of p53 impairs GGR of BPDE adducts. | nih.gov |

| HPV-16E7 Transformed (pRb degraded) | Normal | Normal | The Rb gene product is not significantly involved in this NER pathway. | nih.gov |

Transcription-Coupled Repair (TCR) is a specialized sub-pathway of NER that preferentially and rapidly removes lesions from the transcribed strand (TS) of actively expressed genes. nih.govaacrjournals.org The mechanism is triggered when a transcribing RNA polymerase II stalls at a DNA lesion, such as a BPDE adduct. nih.govnih.gov This stalling serves as a signal to recruit the NER machinery to the site of damage.

Several studies have shown that BPDE-DNA adducts are subject to TCR. nih.govaacrjournals.orgpurdue.edu A biphasic pattern of BPDE adduct removal has been observed, with an initial rapid phase of removal attributed to TCR, followed by a slower removal phase corresponding to GGR. nih.gov Unlike GGR, the TCR pathway for BPDE adducts appears to be independent of p53 function. aacrjournals.org In cells lacking functional p53, the repair of the transcribed strand remains as efficient as in wild-type cells. aacrjournals.org This indicates that while p53 is crucial for scanning the genome for damage, the process of repairing lesions that physically block gene expression is regulated differently. Studies in specific cell lines, like XPC cells which lack GGR but retain TCR, show an initial reduction in BPDE adducts, confirming the role of TCR in the early response to this type of damage. purdue.edu

| Cell Type/Condition | Repair of Transcribed Strand (TS) | Repair of Non-Transcribed Strand (NTS) | Key Finding | Reference |

|---|---|---|---|---|

| Human Fibroblasts (p53-WT, p53-Mut, p53-Null) | Identical efficiency across all cell lines | Efficient only in p53-WT cells | TCR of BPDE adducts is independent of p53 status. | aacrjournals.org |

| Human Embryonic Kidney Cells | Biased for repair at early time points | Slower repair | Demonstrates a preference for TCR in human cells after BPDE exposure. | purdue.edu |

| XPC cells (deficient in GGR) | Functional | Deficient | TCR is responsible for the initial repair response to BPDE-induced damage. | purdue.edu |

| A549 Human Lung Carcinoma Cells | Rapid initial removal | Slower removal | A biphasic repair pattern suggests early TCR followed by GGR. | nih.gov |

While NER is the primary mechanism for removing BPDE adducts, these lesions can lead to the formation of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. nih.gov DSBs can arise when a DNA replication fork encounters an unrepaired BPDE adduct and collapses. biorxiv.org The cell employs two main pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). nih.govresearchgate.net Exposure to BPDE has been shown to result in the formation and persistence of DSBs, activating these critical repair pathways. nih.gov

Homologous Recombination (HR) is a high-fidelity repair pathway that uses an undamaged homologous DNA sequence, typically the sister chromatid, as a template to accurately repair the break. nih.govresearchgate.net Studies have shown that exposure to BPDE can stimulate HR. biorxiv.orgnih.govresearchgate.net Research indicates that HR activation by bulky adducts like those from BPDE predominantly occurs at post-replicative single-stranded gaps formed by the DNA/RNA primase PrimPol. biorxiv.orgnih.gov This process allows the replication fork to bypass the adduct, leaving a gap that is then repaired by HR, involving key proteins like RAD51. biorxiv.orgnih.gov However, in some contexts, such as in human trophoblast cells, BPDE has been found to suppress HR repair by downregulating crucial proteins like BRCA1, which can have significant pathological consequences. researchgate.net

Non-Homologous End Joining (NHEJ) is a more error-prone pathway that directly ligates the broken DNA ends without the need for a homologous template. nih.govresearchgate.net This pathway can be active throughout the cell cycle. In vivo studies in mouse models have demonstrated that BPDE's parent compound, Benzo(a)pyrene, induces intrachromosomal recombination events associated with NHEJ in tissues like the lung and thymus. nih.govresearchgate.net Gene expression analyses following exposure have shown changes in the expression of key NHEJ proteins, such as Xrcc5 (Ku80) and Xrcc6 (Ku70), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), suggesting a modulation of this pathway in response to the damage. nih.govresearchgate.net The activation of this potentially mutagenic repair pathway may contribute to the carcinogenic mechanism of BPDE. nih.govresearchgate.net

| Pathway | Experimental Model | Key Finding | Reference |

|---|---|---|---|

| Homologous Recombination (HR) | CHO 3-6 cell line (in vitro) | Exposure to Benzo(a)pyrene, the precursor to BPDE, significantly increased HR frequency. | nih.govresearchgate.net |

| Homologous Recombination (HR) | Human U2OS cells | HR at BPDE adducts is mediated by post-replicative gaps formed by PrimPol, followed by RAD51 recruitment. | biorxiv.orgnih.gov |

| Homologous Recombination (HR) | Human trophoblast cells | BPDE exposure can suppress HR repair by downregulating BRCA1. | researchgate.net |

| Non-Homologous End Joining (NHEJ) | pKZ1 mouse model (in vivo) | Positive staining for intrachromosomal recombination events associated with NHEJ was observed in the lung and thymus. | nih.govresearchgate.net |

| Non-Homologous End Joining (NHEJ) | Mouse lung tissue | Benzo(a)pyrene exposure significantly reduced the expression of NHEJ-related genes Xrcc5, Xrcc6, and DNA-PKcs. | nih.govresearchgate.net |

Adaptive Upregulation of DNA Repair Genes (e.g., DDB2, XPC, XPF, XPG, POLH)

In response to the DNA adducts formed by BPDE, a notable adaptive response is the transcriptional upregulation of several key DNA repair genes. nih.govnih.gov This process is a crucial defense mechanism to enhance the cell's capacity to remove the bulky lesions from its genome.

Research has demonstrated that exposure of human cells to BPDE leads to a prompt and sustained increase in the expression of genes involved in the nucleotide excision repair (NER) pathway. nih.govnih.gov Specifically, the genes DDB2 (Damage-Specific DNA Binding Protein 2) and XPC (Xeroderma Pigmentosum Complementation Group C), which are involved in the recognition of DNA damage, are upregulated. nih.govresearchgate.net This upregulation is, at least in part, dependent on the tumor suppressor protein p53. nih.gov

In addition to the damage recognition factors, genes encoding proteins that are involved in later steps of the NER pathway are also induced. These include XPF (Xeroderma Pigmentosum Complementation Group F) and XPG (Xeroderma Pigmentosum Complementation Group G), which are endonucleases responsible for incising the DNA strand on either side of the lesion. nih.govnih.gov

Furthermore, the expression of POLH , the gene encoding DNA polymerase eta, is also increased. nih.govnih.gov This specialized polymerase is capable of translesion synthesis (TLS), a process that allows the replication machinery to bypass DNA lesions that would otherwise block replication, albeit at the cost of reduced fidelity. The induction of these repair and tolerance factors enhances the removal of BPDE adducts and protects cells from subsequent exposure. nih.govnih.gov However, the upregulation of the error-prone polymerase POLH can increase the frequency of mutations in surviving cells, potentially contributing to carcinogenesis. nih.govnih.gov

The transcriptional activation of these DNA repair genes appears to be a coordinated response, with some genes being regulated by the transcription factor p53 and others by AP-1. nih.gov This adaptive upregulation is not only observed in cell culture models but has also been noted in the buccal cells of smokers, highlighting its relevance in real-world exposures. nih.govnih.gov

| Gene | Function in DNA Repair | Regulatory Factors |

| DDB2 | Damage recognition in NER | p53 |

| XPC | Damage recognition in NER | p53 |

| XPF | Nuclease in NER (5' incision) | AP-1 |

| XPG | Nuclease in NER (3' incision) | AP-1 |

| POLH | Translesion Synthesis (TLS) | - |

Cell Cycle Regulation and Checkpoint Activation

The presence of BPDE-induced DNA damage triggers cell cycle checkpoints, which are crucial signaling pathways that arrest the cell cycle to provide time for DNA repair. These checkpoints prevent the replication of damaged DNA and the segregation of damaged chromosomes, thereby maintaining genomic stability. bu.edu

The G1-S checkpoint prevents cells with damaged DNA from entering the S phase, the period of DNA synthesis. Treatment of human fibroblasts with BPDE has been shown to induce a G1-S cell cycle arrest. nih.gov This arrest is often mediated by the tumor suppressor protein p53, which, upon activation by DNA damage, transcriptionally activates the cyclin-dependent kinase inhibitor p21. nih.govoup.com p21 then inhibits the cyclin D/Cdk4/6 and cyclin E/Cdk2 complexes, which are necessary for the G1-S transition. However, some studies have shown that in certain cell types, like normal human mammary epithelial cells, BPDE treatment does not establish a G1/S arrest, and cells continue to enter S phase, suggesting that the response can be cell-type specific. oup.com In some contexts, BPDE exposure can even lead to an increase in cyclin D1 expression, which would promote G1/S progression. nih.gov

BPDE also affects the G2/M checkpoint, which prevents cells from entering mitosis with damaged DNA. A key regulator of the G2/M transition is the cyclin B1/Cdk1 complex. In p53-null human lung cancer cells, BPDE treatment leads to G2 phase arrest, which is associated with the hyperphosphorylation of Cdk1 at tyrosine 15 (Y15). tandfonline.com This phosphorylation is inhibitory and prevents the activation of the Cdk1 kinase, thereby blocking entry into mitosis. tandfonline.com This inhibitory phosphorylation is carried out by the Wee1 kinase and is reversed by the Cdc25 family of phosphatases. BPDE exposure has been shown to down-modulate the levels of Cdc25C and Cdc25B proteins, further contributing to the maintenance of the G2 arrest. tandfonline.com Interestingly, in some cell lines, BPDE can increase the expression of Cdc25B, which may allow cells to bypass the G2/M checkpoint despite the presence of DNA damage, a scenario that could promote neoplastic transformation. aacrjournals.org

| Cell Cycle Checkpoint | Key Regulatory Proteins | Effect of BPDE |

| G1-S Transition | p53, p21, Cyclin D1 | Arrest in some cell types, potential for bypass in others. nih.govoup.comnih.gov |

| G2/M Transition | Cdk1, Cyclin B1, Cdc25C | Arrest associated with inhibitory phosphorylation of Cdk1. tandfonline.com |

Apoptosis and Programmed Cell Death Pathways

When DNA damage is too extensive to be repaired, the cell can activate programmed cell death, or apoptosis, to eliminate itself and prevent the propagation of potentially harmful mutations. BPDE is a potent inducer of apoptosis. nih.govnih.gov

One of the signaling pathways implicated in BPDE-induced apoptosis involves the c-Jun N-terminal kinase 1 (JNK1). nih.gov Studies have shown that benzo[a]pyrene (B130552) can induce apoptosis in human lung fibroblasts through both the JNK1/FasL (Fas Ligand) and JNK1/p53 signaling pathways. nih.govnih.gov Activation of JNK1 can lead to the upregulation of FasL, a protein that can bind to its receptor, Fas, on the cell surface, triggering the extrinsic apoptosis pathway. frontiersin.org Separately, JNK1 can also phosphorylate and activate p53, which can then induce the expression of pro-apoptotic genes, initiating the intrinsic apoptosis pathway. nih.govnih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is tightly regulated by the BCL2 family of proteins, which includes both pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govphysiology.org BPDE-induced apoptosis in human lung cancer cells has been shown to be associated with the upregulation of the pro-apoptotic protein Bak and the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov The induction of Bak is a critical event, as mouse embryonic fibroblasts lacking both Bak and Bax are significantly more resistant to BPDE-induced apoptosis. nih.gov

The activation of pro-apoptotic BCL2 family members leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. researchgate.net Cytochrome c then initiates the activation of a cascade of proteases called caspases. nih.gov BPDE exposure leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3. nih.gov The activation of these caspases is a hallmark of apoptosis and leads to the systematic dismantling of the cell. nih.gov Interestingly, in some models, BPDE-induced apoptosis appears to be independent of Bcl-2, as overexpression of Bcl-2 fails to provide significant protection. nih.gov

| Apoptotic Pathway | Key Mediators | Role in BPDE-Induced Apoptosis |

| Extrinsic Pathway | JNK1, FasL | JNK1 activation leads to increased FasL expression, triggering apoptosis. nih.govnih.gov |

| Intrinsic Pathway | JNK1, p53, Bak, Bcl-2, Caspases | JNK1 activates p53. nih.govnih.gov Upregulation of Bak and downregulation of Bcl-2 lead to cytochrome c release and caspase activation. nih.gov |

Epigenetic Modifications (Research Focus)

Benzo(a)pyrene diol epoxide (BPDE), the ultimate carcinogenic metabolite of Benzo(a)pyrene (B[a]P), is a potent genotoxic agent that can induce profound changes in the epigenetic landscape of a cell. These alterations, which modify gene activity without changing the underlying DNA sequence, are critical to its carcinogenic mechanism. Research has increasingly focused on how BPDE disrupts normal epigenetic processes, particularly DNA methylation.

BPDE exposure leads to significant and complex alterations in DNA methylation, a fundamental epigenetic mechanism for gene regulation. The interaction of BPDE with DNA can result in both broad, genome-wide changes and highly specific modifications at particular gene loci. Studies have demonstrated that these changes can manifest as either hypermethylation (an increase in methylation, typically leading to gene silencing) or hypomethylation (a decrease in methylation, often associated with gene activation). encyclopedia.pubresearchgate.net

The primary mechanism for this disruption involves the formation of covalent bonds, or adducts, between BPDE and DNA. Specifically, the formation of CpG-BPDE adducts interferes with the methylation status of cytosine bases within CpG dinucleotides, which are critical sites for methylation-based gene regulation. encyclopedia.pubresearchgate.net This interference can either block the addition of a methyl group or lead to its erroneous removal during DNA repair, resulting in altered methylation patterns. encyclopedia.pub

In vitro studies using various cell lines have confirmed that BPDE and its parent compound B[a]P can induce both hypo- and hypermethylation. encyclopedia.pub For instance, treatment of mouse BALB/3T3 cells with B[a]P resulted in a 12% decrease in the total 5-methylcytosine (B146107) content, indicating global hypomethylation. nih.gov The same study also identified dynamic, sequence-specific hypo- and hypermethylation events within genomic repeats. nih.gov In another study, rats exposed to B[a]P exhibited hypomethylation in 3,227 genes and hypermethylation in 828 genes, highlighting the widespread and bidirectional nature of these epigenetic changes. encyclopedia.pub This dual effect suggests that the ultimate impact of BPDE on gene expression is highly dependent on the specific gene, cell type, and context of exposure. researchgate.net

Table 1: Research Findings on BPDE-Induced DNA Methylation Changes

| Research Model | Observation | Key Finding | Source |

|---|---|---|---|

| Mouse BALB/3T3 CL1-13 Cells (exposed to B[a]P) | Global DNA Methylation | 12% decrease in overall 5-methylcytosine content. | nih.gov |

| Mouse BALB/3T3 CL1-13 Cells (exposed to B[a]P) | Sequence-Specific Methylation | Dynamic hypo- and hypermethylation events identified in genomic repeats. | nih.gov |

| Rats (exposed to B[a]P) | Gene-Specific Methylation | Hypomethylation of 3,227 genes and hypermethylation of 828 genes. | encyclopedia.pub |

| Blood Clams (exposed to B[a]P) | Global DNA Methylation | Significant DNA hypomethylation observed. | dntb.gov.ua |

The altered methylation patterns induced by BPDE are not only a direct consequence of DNA adduct formation but also result from the compound's impact on the enzymatic machinery that governs DNA methylation, primarily the DNA methyltransferases (DNMTs). encyclopedia.pub DNMTs are responsible for establishing and maintaining methylation patterns throughout the genome. BPDE can inhibit the activity of these crucial enzymes, further contributing to a state of epigenetic dysregulation. encyclopedia.pubresearchgate.net

Research has shown that DNA containing BPDE adducts serves as a poor substrate for DNMTs. Studies using the catalytic domain of the murine de novo methyltransferase Dnmt3a (Dnmt3a-CD) found that the presence of BPDE-N²-dG adducts in the DNA duplex significantly hampered the enzyme's function. nih.govacs.org Specifically, these adducts led to a 1.7- to 6.3-fold decrease in the rate of the methylation reaction. nih.govacs.org

Furthermore, the BPDE-damaged DNA was found to stimulate non-productive binding, where the enzyme binds to the DNA but fails to catalyze the methylation reaction, and it markedly promoted substrate inhibition of Dnmt3a-CD. nih.govacs.org In silico modeling studies support these biochemical findings, suggesting that BPDE can dock into the catalytic loop of DNMT3A and DNMT3B. confex.com This interaction is predicted to interfere with the enzyme's ability to recognize its target CpG nucleotide, thereby disrupting de-novo DNA methylation. confex.com The collective evidence indicates that BPDE impairs the DNA methylation process both by physically obstructing the DNA template and by directly inhibiting the catalytic activity of the enzymes responsible for methylation.

Inflammatory Response Pathways in Research Models

Exposure to BPDE can trigger a potent inflammatory response, particularly in tissues like the lungs. This response is a critical component of the cellular damage cascade and is increasingly recognized as a key contributor to the pathological conditions, including cancer, associated with this compound. nih.gov

To understand the breadth of the inflammatory response to BPDE, researchers have employed whole-genome expression analysis in various research models. These studies have revealed a coordinated and robust upregulation of a wide array of genes involved in inflammation.

In a key study using normal human lung fibroblasts (WI-38 cells), exposure to BPDE induced a strong, dose-dependent inflammatory response. nih.govnih.gov Microarray analysis identified the significant induction of numerous inflammatory factors, including genes encoding interleukins (ILs), growth factors, and enzymes related to prostaglandin (B15479496) synthesis. nih.gov Subsequent analysis confirmed a time- and dose-dependent increase in the expression of specific inflammatory mediators. nih.gov For example, after 24 hours of exposure, the mRNA level of IL-8 soared by 309-fold, a dramatic increase that was also reflected in elevated extracellular IL-8 protein levels. nih.gov

Similarly, a study on human bronchial epithelial cells (16HBE) exposed to BPDE identified 670 up-regulated mRNAs. jeom.org Bioinformatic analysis revealed that these differentially expressed genes were significantly enriched in the interleukin-17 (IL-17) signaling pathway and the inflammatory chemokine signaling pathway. jeom.org Co-expression network analysis highlighted strong correlations between chemokines such as CXCL1, CXCL3, CXCL6, and CXCL8, which are potent signaling molecules that attract immune cells and amplify inflammatory responses. jeom.org

Table 2: Gene Expression Changes of Inflammatory Mediators in Response to BPDE

| Gene/Pathway | Cell Model | Observation | Source |

|---|---|---|---|

| Interleukin-8 (IL-8) | Normal Human Lung Fibroblasts (WI-38) | 309-fold increase in mRNA levels at 24h. | nih.gov |

| Interleukin-6 (IL-6) | Normal Human Lung Fibroblasts (WI-38) | Time- and dose-dependent induced expression. | nih.gov |

| Interleukin-1B (IL-1B) | Normal Human Lung Fibroblasts (WI-38) | Time- and dose-dependent induced expression. | nih.gov |

| Cyclooxygenase 2 (COX-2) | Normal Human Lung Fibroblasts (WI-38) | Time- and dose-dependent induced expression. | nih.gov |

| IL-17 Signaling Pathway | Human Bronchial Epithelial Cells (16HBE) | Significantly enriched pathway among differentially expressed genes. | jeom.org |

| Inflammatory Chemokine Signaling Pathway | Human Bronchial Epithelial Cells (16HBE) | Significantly enriched pathway among differentially expressed genes. | jeom.org |

The inflammatory response to BPDE does not occur in isolation. It is intricately linked with other major cellular stress response pathways, most notably the DNA damage response. Research demonstrates that BPDE exposure simultaneously activates DNA damage signaling while inducing inflammation, and these pathways are directly connected. nih.govnih.gov

In normal human lung fibroblasts, the induction of an inflammatory state by BPDE runs parallel to the repression of cell cycle progression and DNA repair processes. nih.gov The cell senses the DNA adducts formed by BPDE, leading to an increase in DNA damage signaling. A key event in this process is the phosphorylation of the tumor suppressor protein p53. nih.govnih.gov

Research Models for Benzo a Pyrene Diol Epoxide Carcinogenesis

In Vitro Cellular Models

In vitro models, utilizing cultured cells, are fundamental tools for dissecting the specific cellular and molecular responses to BPDE. These models offer a controlled environment to study DNA adduct formation, mutational signatures, signal transduction pathway alterations, and cell fate decisions like apoptosis and transformation.

Human lung cell lines are particularly relevant for studying BPDE, as inhalation of B[a]P in tobacco smoke and polluted air is a primary route of human exposure. rjpbcs.com

Normal human lung fibroblasts, such as the WI-38 cell line, have been instrumental in characterizing the cellular response to BPDE in a non-cancerous context. Studies on WI-38 cells revealed that BPDE exposure triggers a potent inflammatory response, a hallmark of carcinogenesis. nih.govrefine.bio This includes the induced expression and production of inflammatory mediators like cyclooxygenase 2 (COX-2), prostaglandin (B15479496) E2, and various interleukins (IL-1B, IL-6, IL-8). nih.govnih.gov This inflammatory signaling is linked to DNA damage signaling pathways involving p53 and c-jun N-terminal kinase (JNK). nih.govnih.gov

In contrast, human lung adenocarcinoma epithelial cells, like the A549 line, are used to model the effects of BPDE on existing cancer cells. Research on A549 cells has focused on DNA damage and repair mechanisms. aacrjournals.org Upon treatment with BPDE, A549 cells exhibit fragmentation of parental DNA strands, which are then slowly repaired over several hours. aacrjournals.org Studies have also shown that BPDE can induce the formation of stable DNA adducts in A549 cells. acs.org Furthermore, B[a]P, the precursor to BPDE, has been shown to promote migration and invasion of A549 cells, partly by upregulating the secretion of cytokines and chemokines such as IL-8, CCL2, and CCL3. nih.gov

The H460 human lung cancer cell line, which has a wild-type p53 status, is another crucial model. Research has demonstrated that BPDE induces apoptosis (programmed cell death) in H460 cells in a concentration-dependent manner. tandfonline.comnih.gov This apoptotic process is mediated by caspases and involves the upregulation of the pro-apoptotic protein Bak and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. tandfonline.comnih.gov The presence of functional p53 in H460 cells appears to sensitize them to BPDE-induced apoptosis. nih.govaacrjournals.org

Table 1: Research Findings in Human Lung Cell Lines Exposed to Benzo(a)pyrene Diol Epoxide (BPDE)

| Cell Line | Cell Type | Key Research Findings | References |

| WI-38 | Normal Human Lung Fibroblasts | Induces a strong inflammatory response (↑ COX-2, IL-6, IL-8). nih.govnih.gov Activates p53 and JNK signaling pathways. nih.govnih.gov Represses cell cycle progression and DNA repair processes. nih.gov | nih.gov, refine.bio, nih.gov |

| A549 | Human Lung Adenocarcinoma | Causes DNA strand fragmentation followed by slow repair. aacrjournals.org Induces formation of stable BPDE-DNA adducts. acs.orgresearchgate.net B[a]P (BPDE precursor) promotes cell migration and invasion. nih.gov | researchgate.net, aacrjournals.org, nih.gov, acs.org |

| H460 | Human Lung Cancer | Induces concentration-dependent, caspase-mediated apoptosis. tandfonline.comnih.gov Alters the ratio of pro- to anti-apoptotic proteins (↑ Bak, ↓ Bcl-2/Bcl-xL). tandfonline.comnih.gov Apoptosis induction is linked to wild-type p53 status. nih.govaacrjournals.org | tandfonline.com, nih.gov, rjpbcs.com, aacrjournals.org |

Chinese Hamster Ovary (CHO) cells are a widely used model in genetic toxicology due to their high plating efficiency, stable karyotype, and low background mutation frequency. In the context of BPDE research, CHO cells have been pivotal for studying mutagenicity and the relationship between DNA adducts and genetic mutations.

Studies using the CHO/hypoxanthine-guanine phosphoribosyltransferase (HGPRT) assay have established a linear relationship between the number of BPDE-DNA adducts formed and the frequency of induced mutations. oup.com This demonstrates a direct link between the DNA damage caused by BPDE and its mutagenic consequences.

Further research has delved into the specific types of mutations induced by BPDE in CHO cells. By analyzing the dihydrofolate reductase (dhfr) gene, scientists have found that BPDE predominantly causes G:C→T:A transversions. nih.gov These mutations occur at guanine (B1146940) bases, which are the primary targets for BPDE binding. nih.govnih.gov The analysis also identified frameshift mutations, including deletions of G:C pairs. nih.govnih.gov These findings are critical as they mirror the mutational signatures observed in human cancers associated with carcinogen exposure, such as the G→T transversions frequently found in the TP53 tumor suppressor gene in smoking-related lung cancers. nih.gov

Table 2: Mutational Analysis in Chinese Hamster Ovary (CHO) Cells Treated with this compound (BPDE)

| Assay/Gene Locus | Type of Analysis | Key Findings | References |

| CHO/HGPRT Assay | Mutagenicity | A linear relationship exists between the number of BPDE-DNA adducts and mutagenicity. | oup.com |

| dhfr Locus | DNA Sequencing | BPDE primarily induces G:C→T:A base transversions. nih.gov Most mutations occur at guanine bases on the non-transcribed strand. nih.gov Also causes frameshift mutations (e.g., deletion of a G:C pair). nih.gov | nih.gov, nih.gov |

Immortalized human bronchial epithelial (HBEC) cell lines, such as BEAS-2B and HBEC-2, serve as a model for the initial stages of lung carcinogenesis. These cells are non-cancerous but have been immortalized to allow for extended study in culture. They bridge the gap between normal primary cells and fully transformed cancer cell lines.

Research using these cells has demonstrated that BPDE can induce malignant transformation, causing the cells to form colonies in soft agar—a hallmark of cancerous growth. mdpi.complos.org A key focus of this research has been the role of signaling pathways that drive this transformation. Studies have shown that BPDE robustly activates the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling components, Akt and ERK. plos.org Blocking this pathway was found to increase BPDE-induced cell death and inhibit transformation, highlighting its importance in cell survival and cancer development. plos.org

Furthermore, the mucin 1 (MUC1) protein, which is often overexpressed in lung cancer, has been shown to contribute to BPDE-induced transformation by stabilizing EGFR and facilitating the activation of the Akt and ERK pathways. plos.org Other studies have shown that BPDE stimulates the secretion of interleukin-6 (IL-6) from lung fibroblasts, which in turn enhances the transformation of bronchial epithelial cells. wiley.com These models are crucial for identifying factors and pathways that contribute to the earliest steps of lung cancer and for testing potential chemopreventive agents. mdpi.com

Table 3: Research Findings in Immortalized Human Bronchial Epithelial Cells Exposed to this compound (BPDE)

| Cell Line | Key Research Area | Findings | References |

| BEAS-2B | Cellular Transformation | BPDE induces malignant transformation, measured by colony formation in soft agar. mdpi.complos.org | mdpi.com, plos.org, jst.go.jp |

| BEAS-2B, HBEC-2 | Signaling Pathways | BPDE activates the EGFR, Akt, and ERK pathways, which promotes cell survival and transformation. plos.org | plos.org |

| BEAS-2B | Intercellular Signaling | IL-6, secreted by fibroblasts upon BPDE exposure, enhances the transformation of bronchial cells. wiley.com | wiley.com |

In Vivo Animal Models (Carcinogenesis Research)

While in vitro models are invaluable, in vivo animal models are essential to understand carcinogenesis in the context of a whole organism, including the interplay between metabolic activation, DNA repair, and the immune system.

Mouse models are the primary in vivo system for studying B[a]P- and BPDE-induced lung cancer. nih.gov When B[a]P is administered to susceptible mouse strains, such as the A/J mouse, it is metabolized to BPDE, leading to the formation of BPDE-N²-deoxyguanosine adducts in lung tissue. nih.gov These DNA adducts are considered a critical initiating event in lung tumorigenesis.

The resulting lung tumors in these mice often harbor G→T mutations in the K-ras oncogene, which is analogous to the mutations found in human lung adenocarcinomas from smokers. nih.gov This strong evidence supports the role of the diol epoxide mechanism in mouse lung tumorigenesis. nih.gov Studies using DNA repair-deficient mice, such as those lacking the Xpa gene, have shown that these animals accumulate higher levels of BPDE-DNA adducts, demonstrating the importance of the nucleotide excision repair (NER) pathway in removing this type of damage. oup.com These models are widely used to test the efficacy of chemopreventive agents and to study the genetic and environmental factors that modify susceptibility to lung cancer. mdpi.comnih.gov

The mouse skin carcinogenesis model is a classic system for studying the multi-stage process of cancer development (initiation, promotion, and progression). Topical application of B[a]P or BPDE to mouse skin has been shown to initiate tumor formation. nih.govoup.com BPDE itself acts as a potent tumor initiator. aacrjournals.org

Research has confirmed that after topical application of B[a]P, BPDE-derived DNA adducts are formed in the epidermis, the target tissue for skin carcinogenesis. nih.govoup.com These adducts are believed to cause mutations in key genes, such as the Ha-ras oncogene, which are frequently found in the resulting skin papillomas and carcinomas. nih.gov Interestingly, there is strong evidence that in mouse skin, both the diol epoxide mechanism and a radical-cation mechanism contribute to the carcinogenic effects of B[a]P. nih.gov This model has been fundamental in establishing the role of BPDE as an ultimate carcinogen and in elucidating the molecular events of chemical carcinogenesis. aacrjournals.orgpnas.org

Rat Liver Carcinogenesis Studies

Research utilizing rat models has been instrumental in elucidating the mechanisms of this compound (BPDE) in liver carcinogenesis. Studies have focused on the formation of DNA adducts in the liver following exposure to benzo(a)pyrene (B[a]P), the metabolic precursor to BPDE. In Wistar rats treated with B[a]P, DNA adducts generated by BPDE were identified in the liver. mdpi.com The formation of these adducts is a critical initiating event in carcinogenesis.

Further investigations have explored how the metabolic landscape of the liver influences BPDE-induced genotoxicity. Co-exposure of rats to B[a]P and Sudan I, an inducer of cytochrome P450 enzymes CYP1A1/2, resulted in a 2.1-fold increase in hepatic BPDE-DNA adduct levels compared to treatment with B[a]P alone. mdpi.com This suggests that the induction of specific metabolic enzymes significantly enhances the genotoxic potential of B[a]P in the liver by increasing the formation of its ultimate carcinogenic metabolite, BPDE. mdpi.com

In vitro studies using isolated rat liver nuclei have demonstrated that direct treatment with BPDE inhibits transcription. This inhibition affects both the DNA template (chromatin) and the enzymatic machinery (RNA polymerases), providing a molecular basis for the cytotoxic and carcinogenic effects observed in vivo. nih.gov The stability of these adducts has also been evaluated, with studies showing that BPDE-DNA adducts in the rat liver remain stable for at least 72 hours at 4°C, but degrade significantly after 48 hours at 20°C. oup.com

Table 1: Effect of Sudan I Co-exposure on B[a]P-derived DNA Adducts in Rat Liver

| Treatment Group | Relative BPDE-DNA Adduct Level | Key Finding |

|---|---|---|

| Control | Not Detected | No adducts formed without B[a]P exposure. |

| B[a]P alone | Baseline | Formation of BPDE-DNA adducts confirmed. |

| Sudan I + B[a]P | 2.1-fold increase | Sudan I enhances the formation of genotoxic adducts. mdpi.com |

Genotoxicity Studies in Model Organisms (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans serves as a valuable model organism for studying the genotoxicity of compounds like BPDE, particularly because it lacks the classical CYP1A1 enzyme typically responsible for the bioactivation of B[a]P in vertebrates. nih.govnih.gov Despite the absence of this canonical pathway, exposure of C. elegans to B[a]P induces significant life cycle defects, including reduced reproductive output and a shortened lifespan. nih.govresearchgate.net

Genotoxicity assessments using the comet assay have revealed a dose-dependent increase in DNA damage in B[a]P-treated worms. nih.govnih.gov However, a key finding in these studies is the absence of detectable bulky dG-N2-BPDE adducts, which are the hallmark lesions in organisms with the CYP1A1 pathway. nih.govresearchgate.net This indicates that alternative metabolic pathways are responsible for the observed genotoxicity in C. elegans.

Transcriptomic analyses have identified that genes from the cyp-35 family and UDP-glucuronosyltransferases (UGTs) are significantly upregulated upon B[a]P exposure. nih.gov Functional studies using mutant strains confirmed the role of these alternative pathways; mutations in cyp-35A2 and cyp-35A3 genes rendered the nematodes less susceptible to B[a]P-induced toxicity. nih.gov These findings demonstrate that while B[a]P is genotoxic to C. elegans, the mechanism of metabolic activation and the resulting DNA lesions differ from those in vertebrate models.

**Table 2: Summary of B[a]P Genotoxicity Findings in *C. elegans***

| Endpoint | Observation | Implication |

|---|---|---|

| Phenotype | Reduced reproduction, shortened lifespan. nih.gov | B[a]P is toxic to C. elegans. |

| DNA Damage (Comet Assay) | Dose-dependent increase in DNA damage. nih.govnih.gov | B[a]P or its metabolites cause DNA strand breaks. |

| BPDE-DNA Adducts | Not detected via 32P-postlabelling. nih.gov | The classical genotoxic lesion is not formed. |

| Gene Expression | Upregulation of cyp-35 and UGT families. nih.gov | An alternative metabolic pathway is activated. |

| Mutant Strain Analysis | cyp-35 mutants show reduced toxicity. nih.gov | The cyp-35 pathway is implicated in B[a]P metabolism and toxicity. |

Mechanistic Studies of Tumor Initiation and Progression in Models

Role of Specific Adducts in Mutagenesis and Carcinogenesis

The carcinogenic effects of benzo(a)pyrene are largely attributed to the covalent binding of its ultimate metabolite, BPDE, to DNA, forming bulky adducts. plos.org The primary and most studied of these is the (+)-trans-anti-BPDE adduct formed at the N2 position of guanine (dG-N2-BPDE). acs.org This specific adduct is a potent mutagenic lesion.

The mutagenic signature of BPDE is characterized by a predominance of G→T transversion mutations. plos.orgacs.org Studies using mammalian cells have shown that the presence of BPDE-induced adducts in the Hprt gene leads to a significant increase in G→T transversions. plos.org This type of mutation is a hallmark found in certain human cancers associated with exposure to polycyclic aromatic hydrocarbons.

The sequence context of the DNA plays a crucial role in the mutagenicity of BPDE adducts. Research has shown that guanines within 5'-GG sequences are mutational hotspots for BPDE. acs.org For instance, in the supF gene, an adduct at the first guanine (G1) of a specific 5'-GCG1G2C- sequence was significantly more mutagenic than an adduct at the adjacent guanine (G2). acs.org Furthermore, BPDE has been shown to form adducts at specific codons within critical cancer-related genes, such as the K-ras oncogene and the p53 tumor suppressor gene. nih.gov The formation of N2-BPDE-dG adducts at codon 12 of the K-ras gene correlates with the G→T transversions frequently observed in smoking-induced lung cancer. nih.gov However, for the p53 gene, the pattern of adduct formation did not directly correlate with the mutational hotspots in lung cancer, suggesting that other factors beyond adduct formation influence the final mutation spectrum. nih.gov

Genotype-Phenotype Correlations in Animal Models (e.g., Aryl Hydrocarbon Receptor (AhR) knockout mice)

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in mediating the carcinogenic effects of B[a]P. nih.gov B[a]P itself is a ligand for the AhR. Upon binding, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and upregulates the transcription of genes encoding metabolic enzymes, most notably CYP1A1 and CYP1B1. oup.com These enzymes are responsible for metabolizing B[a]P into its reactive diol epoxide form. oup.com

Studies using AhR-deficient (AhR knockout) mice have provided direct evidence for the receptor's essential role in B[a]P-induced carcinogenesis. When subjected to long-term B[a]P treatment, AhR-positive mice developed tumors, whereas no tumors were observed in the AhR-deficient mice. nih.gov This demonstrates that the carcinogenic action of B[a]P is primarily determined by the AhR. nih.gov The absence of the AhR prevents the upregulation of the metabolic enzymes necessary to convert B[a]P into the ultimate carcinogen, BPDE.

Further research has confirmed that the AhR's partner protein, ARNT, is also required for tumor initiation by B[a]P. oup.com Deletion of the Arnt gene specifically in the epidermis of mice completely prevented the induction of skin tumors following treatment with B[a]P. oup.com Interestingly, while AhR knockout mice are resistant to B[a]P-induced tumors, they exhibit higher levels of BP-DNA adducts compared to wild-type mice, which is attributed to a lower metabolic clearance of B[a]P. acs.org This highlights the complex role of AhR in both the metabolic activation and the detoxification and clearance of B[a]P.

Table 3: Carcinogenesis in Response to B[a]P in AhR Knockout Mice

| Mouse Genotype | B[a]P-induced Tumorigenesis | CYP1A1 Induction | Implication |

|---|---|---|---|

| AhR-positive (Wild-type) | Tumors develop. nih.gov | Yes | AhR mediates B[a]P carcinogenesis. nih.gov |

| AhR-deficient (Knockout) | No tumors develop. nih.gov | No | AhR is required for B[a]P-induced tumor initiation. nih.gov |

Analytical Methodologies for Research on Benzo a Pyrene Diol Epoxide Adducts

Chromatographic Techniques for Adduct Separation and Quantification

Chromatographic methods are fundamental to the analysis of BPDE adducts, allowing for their separation from complex biological matrices and subsequent quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of BPDE adducts. oup.comoup.com Coupled with fluorescence detection, HPLC can specifically measure anti-BPDE-DNA adducts in human mononuclear white blood cells. oup.comnih.gov This method has been validated in various studies, demonstrating good correlation with other techniques like ³²P-post-labelling. oup.com Reversed-phase HPLC is often used to resolve individual α and β globins of hemoglobin, which can be adducted by BPDE. oup.com

Research has shown that HPLC combined with fluorescence spectroscopy can detect BPDE adduct levels as low as 1.5 fmol per microgram of DNA. oup.com In studies of occupationally exposed individuals, such as coke oven workers and chimney sweeps, HPLC/fluorescence analysis revealed significantly higher percentages of subjects with BPDE-DNA adduct levels exceeding those of control groups. oup.comnih.gov For instance, in one study, the adduct levels in coke oven workers were significantly elevated, demonstrating the utility of this method in biomonitoring. oup.com

The technique typically involves the acid hydrolysis of adducted proteins or DNA to release BPDE-tetrols, which are then analyzed. oup.com HPLC methods have also been developed to analyze BPDE-DNA adducts in various tissues of mice exposed to B[a]P, providing valuable data for toxicological studies. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the detection and quantification of BPDE adducts. nih.govjfda-online.comnih.gov This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry, enabling the identification of specific adducts like BPDE-dG (deoxyguanosine) in complex biological samples such as human umbilical cord blood. nih.govjfda-online.comnih.gov

Recent advancements in LC-MS/MS have led to the development of ultrasensitive methods capable of high-throughput analysis. nih.gov For example, an improved LC-MS/MS method has been used to quantify BPDE-dG in human blood samples with a high degree of sensitivity and repeatability, making it suitable for large-scale population studies. researchgate.net The limit of detection for BPDE-dG has been reported to be as low as 2.7 adducts per 10⁹ dG. researchgate.net

In a notable study, LC-MS/MS was used for the first time to quantify BPDE-dG in human umbilical cord blood samples, where adducts were detected in all 84 samples analyzed. nih.govjfda-online.comnih.gov The method involves enzymatic digestion of DNA, followed by extraction and LC-MS/MS analysis. nih.gov Stable isotope dilution is often employed, using standards like [¹⁵N₅]BPDE-dG, to ensure accurate quantification by correcting for recovery during sample preparation. nih.gov The recovery of the internal standard has been shown to be high, ranging from 74.6% to 96.4% in various experiments. nih.gov

LC-MS/MS has also been instrumental in identifying adducts to amino acids in proteins. For instance, it has been used to detect BPDE adducts to histidine and lysine (B10760008) in serum albumin. mdpi.comresearchgate.net

Table 1: LC-MS/MS Method Parameters for BPDE-dG Adduct Analysis

| Parameter | Details | Reference |

| Instrumentation | Triple Quadrupole Mass Spectrometer | researchgate.net |

| Analyte | Benzo[a]pyrene (B130552) diol epoxide-deoxyguanosine (BPDE-dG) | nih.govjfda-online.comnih.gov |

| Internal Standard | [¹⁵N₅]BPDE-dG | nih.gov |

| Sample Type | Human umbilical cord white blood cell DNA | nih.govjfda-online.comnih.gov |

| Limit of Detection | 2.7 BPDE-dG / 10⁹ dG | researchgate.net |

| Mean Recovery | 83.7% ± 6.1 (for 5 pg spike), 88.3% ± 5.4 (for 10 pg spike) | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers exceptional mass accuracy and resolving power, making it a powerful tool for the analysis of BPDE adducts. mdpi.comresearchgate.net When coupled with HPLC, HRMS, particularly using instruments like the Orbitrap, can significantly lower detection limits and increase selectivity. mdpi.comresearchgate.netdiva-portal.org This enhanced selectivity helps to diminish interferences from the biological matrix. mdpi.comresearchgate.netdiva-portal.org